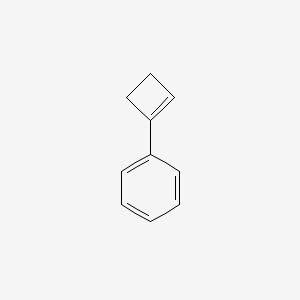

Benzene, 1-cyclobuten-1-yl-

Description

Historical Context and Significance of Cyclobutene (B1205218) and Aryl Architectures

The chemistry of cyclobutanes and their derivatives has been a field of intense study for over a century. The first synthesis of a cyclobutene derivative was reported by Richard Willstätter in 1905. wikipedia.org The significance of the cyclobutane (B1203170) ring, and by extension the cyclobutene ring, lies in its inherent ring strain. acs.orgwikipedia.org This strain, a result of distorted bond angles and eclipsing interactions, makes these four-membered rings susceptible to selective bond cleavage under relatively mild conditions. acs.org This reactivity has established cyclobutane derivatives as valuable building blocks in organic synthesis, enabling the construction of complex acyclic, carbocyclic, and heterocyclic systems. researchgate.netacs.org

Aryl groups, such as the phenyl group, are fundamental architectures in organic chemistry. Their planar structure and delocalized π-electron system confer specific electronic and steric properties to molecules. When attached to other functional groups, they can significantly influence reactivity, stability, and physical properties through resonance and inductive effects. The combination of these two architectures—the strained cyclobutene and the stable aryl ring—gives rise to compounds with unique chemical behaviors.

Evolution of Research in Aryl-Substituted Cyclobutenes

Research into aryl-substituted cyclobutenes has progressed from fundamental synthesis and characterization to the exploration of complex reactivity and applications. Early synthetic methods often involved the addition of organometallic aryl reagents (like aryllithiums) to cyclobutanone (B123998), followed by an acid-catalyzed dehydration step to form the cyclobutene double bond. psu.edu

Subsequent research focused on the unique reactivity of these compounds, particularly their photochemical behavior. psu.eduoup.com Studies showed that upon irradiation, 1-phenylcyclobutene can undergo reactions such as [2+2]-cycloreversion to yield phenylacetylene (B144264), as well as solvent addition reactions in protic solvents like methanol (B129727). psu.edu The triplet state of arylcyclobutenes has been identified as a key intermediate in these transformations. psu.eduoup.com

More recently, the field has seen the development of sophisticated catalytic methods for the synthesis and functionalization of aryl-substituted cyclobutenes. organic-chemistry.org Techniques employing transition metals like rhodium, gold, nickel, and palladium have enabled more efficient and selective preparations. organic-chemistry.orgnih.gov For instance, nickel-catalyzed reductive couplings have been developed to synthesize aryl-substituted cyclobutanes, which can be precursors to or derived from cyclobutenes, for applications in medicinal chemistry. acs.orgnih.gov Modern research also investigates their use in ring-opening metathesis reactions and stereoselective syntheses to create highly substituted and structurally complex molecules. acs.orgnih.gov

Structural Characteristics of Benzene (B151609), 1-cyclobuten-1-yl- within Strained Carbocycles

Benzene, 1-cyclobuten-1-yl-, also known as 1-phenylcyclobutene, is the quintessential example of an aryl-substituted cyclobutene. nist.gov Its structure consists of a four-membered cyclobutene ring directly attached via its double bond to a phenyl group. nist.govsmolecule.com

| Property | Value |

| Molecular Formula | C₁₀H₁₀ |

| Molecular Weight | 130.1864 g/mol |

| CAS Registry Number | 3365-26-2 |

| IUPAC Name | Benzene, 1-cyclobuten-1-yl- |

| Synonyms | 1-Phenyl-1-cyclobutene, 1-Phenylcyclobutene |

Table 1: General Properties of Benzene, 1-cyclobuten-1-yl-. Data sourced from the NIST Chemistry WebBook. nist.gov

A defining feature of this molecule is the ring strain of the cyclobutene moiety. Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain. wikipedia.org For comparison, the parent cycloalkane, cyclobutane, has a total ring strain of approximately 26 kcal/mol. wikipedia.org The strain in cyclobutene is influenced differently; while angle strain is high, the presence of the double bond alters torsional interactions. acs.org The strain energy contributes significantly to the molecule's reactivity, particularly its tendency to undergo ring-opening reactions that relieve this stored potential energy. wikipedia.orgacs.org

The structure of Benzene, 1-cyclobuten-1-yl- facilitates electronic conjugation between the π-system of the phenyl ring and the π-bond of the cyclobutene ring. acs.orgias.ac.in This interaction delocalizes electron density across both parts of the molecule, influencing its electronic structure, spectral properties, and chemical reactivity. psu.eduacs.org For example, this conjugation affects the stability of intermediates in reactions, such as the electrocyclic ring-opening of its radical cation. acs.org

| Compound | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 7.4 |

| Cyclohexane (B81311) | 6 | 0.0 (Reference) |

Table 2: Comparative Strain Energies of Small Cycloalkanes. The strain energy highlights the instability of smaller rings compared to the strain-free cyclohexane reference. wikipedia.orgnist.govyale.edu

Structure

3D Structure

Properties

IUPAC Name |

cyclobuten-1-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-7H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWHNPPKABDZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187327 | |

| Record name | Benzene, 1-cyclobuten-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-26-2 | |

| Record name | Benzene, 1-cyclobuten-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-cyclobuten-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Benzene, 1 Cyclobuten 1 Yl and Its Analogs

Reaction Pathways and Intermediates

Reactions involving 1-phenylcyclobutene can proceed through various pathways, often dictated by the reaction conditions. Photochemical excitation, for instance, opens up distinct reaction channels. Upon direct irradiation in hydrocarbon or acetonitrile (B52724) solutions, 1-phenylcyclobutene primarily undergoes a [2+2]-cycloreversion, yielding phenylacetylene (B144264). This process is understood to occur from the excited singlet state. When the photolysis is carried out in methanol (B129727), in addition to cycloreversion, a Markovnikov addition of the solvent is observed, also originating from the excited singlet state. cdnsciencepub.com Notably, skeletal rearrangements that would lead to the formation of cyclopropyl (B3062369) carbenes have not been detected in the direct photolysis of arylcyclobutene derivatives, as evidenced by the absence of deuterium (B1214612) scrambling in isotopically labeled 1-phenylcyclobutene. cdnsciencepub.com

In the context of transition-metal-catalyzed reactions, metallacycle intermediates play a pivotal role. For example, the cobalt-catalyzed [2+2]-cycloaddition of a vinylidene equivalent with an alkyne can generate a cobaltacyclobutene intermediate. This intermediate can then undergo divergent transformations, leading to a variety of polyunsaturated products. acs.org The specific pathway taken by the cobaltacyclobutene is influenced by the surrounding reagents. For instance, in the presence of Zn(OTf)₂, a Co-to-Zn transmetalation can occur, forming an organozinc species that can be quenched to yield trans-1,3-dienoid products. acs.org

Table 1: Reaction Pathways of 1-Phenylcyclobutene

| Condition | Predominant Pathway | Key Intermediate(s) | Product(s) |

|---|---|---|---|

| Photolysis (hydrocarbon/acetonitrile) | [2+2]-Cycloreversion | Excited singlet state | Phenylacetylene |

| Photolysis (methanol) | [2+2]-Cycloreversion & Solvent Addition | Excited singlet state | Phenylacetylene, Markovnikov addition product |

| Cobalt-catalysis with alkynes | [2+2] Cycloaddition | Cobaltacyclobutene | Polyenes |

Stereochemical Control and Selectivity in Cyclobutene (B1205218) Formation

The formation of cyclobutene and cyclobutane (B1203170) rings with specific stereochemistry is a significant challenge and a key focus of synthetic methodology. In the context of "Benzene, 1-cyclobuten-1-yl-" and its analogs, stereochemical control is often achieved through carefully chosen reagents and reaction conditions.

For instance, highly stereoselective Alder-Ene reactions of bicyclo[1.1.0]butanes with cyclopropenes (generated in situ) provide a facile route to cyclopropyl-substituted cyclobutenes. These reactions exhibit high diastereoselectivity, with experimental and computational studies supporting an asynchronous concerted pathway. nih.gov The stereochemical outcome is dictated by the reaction occurring exclusively on the endo-face of the bicyclo[1.1.0]butane. nih.gov

[2+2] cycloaddition reactions are another powerful tool for constructing cyclobutane rings, which can be precursors to cyclobutenes. The stereochemistry of these reactions can be controlled, for example, by using chiral catalysts or templates. Photochemical [2+2] cycloadditions of isoquinolone with alkenes, mediated by a chiral hydrogen-bonding template, have been shown to produce functionalized tricyclic cyclobutane derivatives with excellent regio-, diastereo-, and enantioselectivity. nih.gov The template effectively shields one face of the isoquinolone, directing the approach of the alkene. nih.gov

In the meta photocycloaddition of cycloalkenes to benzenes, a notable endo stereoselectivity is observed, even though an exo approach would be sterically favored. This selectivity is attributed to a weak, orienting interaction between the alkene and the excited state of the aromatic ring. rsc.org

Strain-Induced Reactivity and Ring-Opening Mechanisms

The high ring strain of the cyclobutene ring is a primary driver of its reactivity. This strain can be harnessed to promote reactions that might not otherwise occur. A notable example is the strain-inducing positional alkene isomerization, where readily available cyclobutylidene precursors are converted into the more strained and synthetically versatile cyclobutene building blocks. This endergonic process is achieved through the synergistic action of a photocatalyst and a co-catalyst, effectively storing potential energy in the form of ring strain. nih.gov

The release of this strain is a powerful thermodynamic driving force for ring-opening reactions. The electrocyclic ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. Thermally, this reaction proceeds in a conrotatory fashion, while photochemically, it follows a disrotatory pathway. illinois.edu However, these rules can be circumvented under mechanochemical conditions, where the application of an external force can favor the thermally "forbidden" disrotatory pathway. osti.gov

The mechanism of ring-opening can also involve radical or ionic pathways. For example, visible light-induced photoredox catalysis can be used for the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl halides to synthesize functionalized cyclobutenes. rsc.orgrsc.org In some cases, particularly with unsymmetrical substitution, the ring-opening of cyclobutenes can proceed through heterolytic cleavage of a C-C bond, catalyzed by acid, leading to the formation of butadienes. semanticscholar.org The reactivity of strained rings is not solely due to strain release; delocalization effects in the transition state also play a crucial role in lowering the activation barrier. nih.gov

Photochemical and Thermal Reaction Dynamics

The dynamics of reactions involving 1-phenylcyclobutene are significantly influenced by whether the energy is supplied photochemically or thermally.

Photochemical Dynamics: The photochemistry of 1-phenylcyclobutene and its aryl-substituted derivatives is dominated by processes occurring from the excited singlet state. cdnsciencepub.com These compounds are fluorescent, with quantum yields in the range of 0.2–0.3 in non-polar solvents. cdnsciencepub.com Upon photoexcitation, the primary photochemical process is a [2+2]-cycloreversion to produce phenylacetylene. cdnsciencepub.com In protic solvents like methanol, nucleophilic solvent addition competes with cycloreversion. cdnsciencepub.com The rates of both cycloreversion and methanol addition are enhanced by electron-donating substituents on the phenyl ring, suggesting the development of significant dipolar character in the transition state. cdnsciencepub.com Triplet sensitization and quenching experiments have confirmed that these reactions proceed from the singlet manifold. cdnsciencepub.com Ring opening to form the corresponding 2-aryl-1,3-butadiene is not a significant pathway in the direct photolysis of these compounds. cdnsciencepub.com

Thermal Dynamics: Thermally induced reactions of cyclobutenes are typified by electrocyclic ring-opening. For the parent cyclobutene, this is a conrotatory process. illinois.edu The presence of substituents can influence the direction of this rotation, a phenomenon known as torquoselectivity. Electron-donating groups generally prefer to rotate outwards during the ring-opening. researchgate.net In the case of 1-phenylcyclobutene, thermal ring-opening would lead to a butadiene derivative, although this is often a high-energy process compared to photochemical pathways. Thermally induced electrocyclic ring-opening of benzocyclobutenes is a well-established method for generating highly reactive o-quinodimethanes, which can be trapped in various pericyclic reactions. researchgate.net

Table 2: Comparison of Photochemical and Thermal Reactions

| Reaction Type | Energy Source | Key Characteristics | Typical Products of 1-Phenylcyclobutene |

|---|---|---|---|

| Cycloreversion | Photochemical (UV light) | Proceeds from excited singlet state; efficient process. cdnsciencepub.com | Phenylacetylene |

| Solvent Addition | Photochemical (in protic solvent) | Competes with cycloreversion; involves nucleophilic attack on an excited state. cdnsciencepub.com | Solvent adducts |

| Electrocyclic Ring Opening | Thermal | Follows conrotatory path (Woodward-Hoffmann rules); high activation energy. illinois.edu | Butadiene derivatives |

| Electrocyclic Ring Opening | Photochemical | Follows disrotatory path (Woodward-Hoffmann rules). illinois.edu | Butadiene derivatives (often minor pathway for arylcyclobutenes cdnsciencepub.com) |

Isomerization and Rearrangement Processes of Cyclobutenyl Systems

Cyclobutenyl systems can undergo a variety of isomerization and rearrangement reactions, driven by factors such as strain release, thermodynamics, and the influence of catalysts.

A key isomerization process is the conversion of less stable exocyclic double bond isomers (cyclobutylidenes) to the endocyclic cyclobutene. This strain-inducing positional alkene isomerization can be achieved using a combination of a decatungstate polyanion photocatalyst and a cobaloxime co-catalyst. nih.gov This method provides access to strained cyclobutene structures from more readily available precursors. nih.gov

Rearrangements involving the carbon skeleton are also known. While direct photolysis of 1-phenylcyclobutene does not show skeletal rearrangements leading to cyclopropyl carbenes, cdnsciencepub.com other types of rearrangements can be induced. For instance, base-catalyzed rearrangements can occur, driven by the formation of a more stable anionic intermediate. msu.edu Although not directly involving 1-phenylcyclobutene, the Favorskii rearrangement of α-halogenated ketones proceeds through a cyclopropanone (B1606653) intermediate, showcasing how strained rings can be involved in skeletal reorganizations. msu.edu Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are common for carbocation intermediates and could potentially be a reaction pathway for substituted cyclobutenyl systems under acidic conditions, leading to more stable carbocationic structures. msu.edu

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

"Benzene, 1-cyclobuten-1-yl-" and related structures can participate in cycloaddition reactions, either as the dienophile/alkene component or as a precursor to a reactive diene. The double bond of the cyclobutene ring can react with various partners.

[2+2] cycloadditions are a fundamental reaction for forming four-membered rings. While often used to synthesize cyclobutanes, which can then be converted to cyclobutenes, the cyclobutene double bond itself can undergo further cycloadditions. For example, the photochemical [2+2] cycloaddition between two alkenes is a common method for synthesizing cyclobutanes. libretexts.orgyoutube.com Thermally, [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules but can occur with specific substrates like ketenes or under photochemical conditions. libretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.org While 1-phenylcyclobutene itself is an alkene (a researchgate.net component), its ring-opened isomer, a butadiene derivative, could act as the organic-chemistry.org component.

1,3-Dipolar cycloadditions involve a 1,3-dipole reacting with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. The double bond of 1-phenylcyclobutene can serve as a dipolarophile. Strain-promoted [3+2] cycloadditions of phenyl azide (B81097) with highly strained cycloalkynes have been studied, and the reactivity is strongly correlated with the ring strain of the alkyne. rsc.org A similar principle would apply to the reaction of 1,3-dipoles with the strained double bond of cyclobutenes. These reactions are often highly stereospecific. nih.gov

Theoretical and Computational Studies of Benzene, 1 Cyclobuten 1 Yl Architecture

Electronic Structure and Bonding Analysis

The electronic structure of Benzene (B151609), 1-cyclobuten-1-yl- is characterized by the conjugation between the π-system of the phenyl ring and the double bond of the cyclobutene (B1205218) ring. This interaction significantly influences the distribution of electron density and the nature of the chemical bonds within the molecule.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For 1-phenylcyclobutene, the HOMO is expected to have significant contributions from both the phenyl and cyclobutene π-systems, indicating that this region is susceptible to electrophilic attack. The LUMO, conversely, represents the region susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure. vanderbilt.edulatrobe.edu.au This method examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization. In 1-phenylcyclobutene, a key interaction is the delocalization of π-electrons from the phenyl ring into the π* antibonding orbital of the cyclobutene double bond, and vice-versa. This conjugative effect leads to a partial double bond character in the bond connecting the two rings, influencing the molecule's geometry and rotational barrier.

Conformational Landscape and Energetics

The primary conformational flexibility in Benzene, 1-cyclobuten-1-yl- arises from the rotation of the phenyl group about the C-C single bond connecting it to the cyclobutene ring. Computational studies, often involving potential energy surface scans, can map the energetic landscape of this rotation. These calculations typically reveal energy minima corresponding to specific dihedral angles where steric hindrance is minimized and electronic stabilization is maximized.

While a detailed conformational study for 1-phenylcyclohexane has been performed using molecular mechanics and NMR, similar principles apply to 1-phenylcyclobutene. researchgate.netnih.govyoutube.com The planar conformation, where the phenyl ring and the cyclobutene double bond are coplanar, would maximize π-orbital overlap but may be disfavored due to steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclobutene ring. Consequently, the global energy minimum likely corresponds to a twisted conformation where the phenyl ring is rotated out of the plane of the cyclobutene double bond.

Experimental and computational studies have provided key energetic data for this molecule. Gas-phase acidity measurements have determined the thermodynamic stability of the 1-phenylcyclobuten-3-yl anion, which is formed by deprotonation at the allylic position. rsc.org These values are critical for understanding the molecule's kinetic and thermodynamic properties.

| Thermodynamic Quantity | Value | Method | Reference |

|---|---|---|---|

| ΔG°acid | 369.5 ± 0.7 kcal mol-1 | FTMS Equilibrium | rsc.org |

| ΔH°acid | 377.5 ± 0.7 kcal mol-1 | FTMS Equilibrium | rsc.org |

| Allylic C–H Bond Dissociation Energy (BDE) | 85.6 ± 2.6 kcal mol-1 | Thermodynamic Cycle | rsc.org |

| Electron Affinity (1-phenylcyclobuten-3-yl radical) | 0.94 ± 0.11 eV | Bracketing Technique | rsc.org |

Prediction of Reaction Pathways and Transition States via DFT and Ab Initio Methods

One of the most significant applications of computational chemistry to Benzene, 1-cyclobuten-1-yl- is the prediction of its reaction pathways. A key reaction for cyclobutene derivatives is the thermally or photochemically induced electrocyclic ring-opening to form a substituted 1,3-butadiene (B125203). masterorganicchemistry.com According to the Woodward-Hoffmann rules, the thermal reaction is a conrotatory process, while the photochemical reaction proceeds via a disrotatory pathway. ic.ac.uklibretexts.org

For the 1-phenylcyclobutene radical cation, the electrocyclic ring-opening has been studied using mass spectrometry techniques. acs.orgacs.org The activation energy for the ring-opening of the radical cation is estimated to be less than 14 kcal/mol, which is significantly lower than the ~33 kcal/mol required for the thermal ring-opening of neutral cyclobutene. acs.org This demonstrates the profound effect of removing an electron on the reaction barrier.

DFT and ab initio methods are instrumental in mapping the potential energy surface for such reactions. researchgate.netkaust.edu.sa These calculations can locate the transition state structures and compute the activation energies (ΔG‡) for different pathways, providing a quantitative prediction of reaction feasibility and selectivity. For instance, in a thermal ring-opening, DFT calculations would model the conrotatory transition state, confirming the stereochemical outcome predicted by orbital symmetry rules. Similarly, for photochemical reactions, computational approaches can explore the landscape of excited electronic states to identify conical intersections, which are crucial for understanding the rapid, radiationless decay back to the ground state that drives product formation. dntb.gov.uascu.ac.irresearchgate.net

| Reaction | Species | Activation Energy (Ea) | Method | Key Finding |

|---|---|---|---|---|

| Electrocyclic Ring-Opening | Radical Cation | < 14 kcal/mol | MS/MS | Phenyl substitution at the double bond lowers the barrier for ring-opening compared to the 3-phenylcyclobutene radical cation. acs.org |

| Electrocyclic Ring-Opening | Neutral | ~32.9 kcal/mol (parent) | Experimental | Phenyl substitution is predicted to decrease the rate of conrotatory ring opening. acs.org |

Analysis of Strain Energy and Aromaticity Modulation in Fused Systems

The cyclobutene ring possesses significant ring strain, which is a major driving force in its chemical reactions, particularly ring-opening. This strain arises from the deviation of its bond angles from the ideal sp³ (~109.5°) and sp² (120°) geometries. Computational methods can quantify this strain energy by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic, strain-free reference compound.

The fusion of the strained cyclobutene ring to the phenyl group modulates the aromaticity of the benzene ring. Aromaticity can be assessed computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS). latrobe.edu.au NICS calculations involve placing a "ghost" atom at the center of the phenyl ring to compute the magnetic shielding. A more negative NICS value indicates stronger aromatic character. It is hypothesized that the electron-withdrawing nature of the strained ring and the disruption of perfect π-conjugation due to the non-planar minimum energy conformation slightly reduce the aromaticity of the phenyl ring compared to unsubstituted benzene.

Intermolecular Interactions, including CH/π Interactions

In the condensed phase, the behavior of Benzene, 1-cyclobuten-1-yl- is governed by intermolecular interactions. These non-covalent forces include van der Waals forces and, more specifically, π-π stacking and CH/π interactions. nih.gov

π-π Stacking: This interaction can occur between the phenyl rings of two adjacent molecules. Computational studies on benzene derivatives have shown that slipped-parallel and T-shaped arrangements are often more stable than a perfect face-to-face stacking due to a reduction in electrostatic repulsion. banglajol.info

CH/π Interactions: These are attractive interactions between a C-H bond and a π-system. For 1-phenylcyclobutene, this could involve the interaction of the allylic C-H bonds of the cyclobutene ring of one molecule with the π-cloud of the phenyl ring of a neighboring molecule. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (steric repulsion), induction (polarization), and dispersion. nih.gov Such analyses would reveal that dispersion forces are the dominant attractive component in the intermolecular interactions of 1-phenylcyclobutene.

Molecular Dynamics Simulations for Complex Systems

While quantum mechanical calculations provide detailed information on isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. nih.govarxiv.org MD simulations model atoms as classical particles moving according to a force field, which is a set of parameters and potential functions that describe the intra- and intermolecular interactions.

An MD simulation of 1-phenylcyclobutene, either in a pure liquid or in a solution, would require a well-parameterized force field such as the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS). nih.govmdpi.com The simulation would proceed in three main stages:

Energy Minimization: The initial system geometry is optimized to remove unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the molecules to relax into a representative thermodynamic state.

Production: The simulation is run for an extended period, during which trajectory data (positions and velocities of all atoms over time) are collected.

Analysis of the MD trajectory can provide insights into bulk properties like density and diffusion coefficients, as well as details about the local molecular structure and dynamics, such as radial distribution functions and the lifetime of intermolecular interactions.

Ground-State Spin Multiplicity Investigations

For a neutral, closed-shell molecule like Benzene, 1-cyclobuten-1-yl-, the ground electronic state is a singlet. This means all electrons are spin-paired, and the total spin angular momentum (S) is 0. The spin multiplicity, calculated as 2S+1, is therefore 1. wikipedia.org

However, computational investigations become crucial when considering open-shell species derived from this molecule, such as its radical cation or triplet state biradicals formed during certain reactions. chimia.ch

Radical Cation ([C₁₀H₁₀]⁺•): This species, formed by removing one electron, has one unpaired electron. Its total spin S = 1/2, resulting in a spin multiplicity of 2(1/2)+1 = 2. This is a doublet state. researchgate.net The study of its electrocyclic ring-opening confirms its open-shell nature. acs.org

Triplet State: A triplet state can be accessed photochemically. In this state, two electrons are unpaired and have parallel spins, leading to S = 1 and a spin multiplicity of 2(1)+1 = 3.

DFT calculations, particularly using unrestricted methods like UB3LYP, can effectively model these open-shell systems. nih.gov Such calculations can predict the energy difference between the singlet and triplet states (the singlet-triplet gap). For related cyclobutane-1,3-diyls, DFT studies have shown that the ground state can be either a singlet or a triplet depending on the substituents, which influence the through-bond interactions between the radical centers. nih.gov For the neutral 1-phenylcyclobutene molecule, the singlet state is unequivocally the ground state.

Advanced Applications of Benzene, 1 Cyclobuten 1 Yl in Materials Chemistry and Polymer Science

Monomer Design for Novel Polymer Architectures

The design of monomers is a critical first step in the synthesis of polymers with tailored properties. Benzene (B151609), 1-cyclobuten-1-yl- offers a compelling platform for creating new polymer structures due to the inherent ring strain of the cyclobutene (B1205218) moiety and the electronic properties of the phenyl group.

Radical and Anionic Polymerization Behavior

In addition to ROMP, the double bond in Benzene, 1-cyclobuten-1-yl- presents a potential site for polymerization via radical or anionic mechanisms. Structurally, the molecule can be viewed as a trisubstituted alkene. While radical polymerization is a robust method for a wide variety of vinyl monomers, trisubstituted alkenes often exhibit limited reactivity due to steric hindrance around the double bond. uliege.be

However, studies on related structures provide evidence that polymerization is feasible. For example, 1-cyclobutenecarboxylic acid, a trisubstituted alkene, has been shown to undergo radical homopolymerization, indicating that the cyclobutene ring does not inherently prevent this pathway. dtic.mil It is plausible that under suitable conditions with appropriate initiators, Benzene, 1-cyclobuten-1-yl- could undergo radical polymerization through its vinyl group, leading to a polymer with a saturated carbon backbone and pendant cyclobutenyl-phenyl groups.

Anionic polymerization, typically used for monomers with electron-withdrawing substituents like styrene (B11656), is another possibility. mdpi.com The phenyl group of Benzene, 1-cyclobuten-1-yl- can stabilize an adjacent carbanion, a key requirement for anionic polymerization. However, the steric bulk might again pose a significant kinetic barrier. The behavior of this specific monomer under anionic conditions is not extensively documented, but it represents a potential route for creating polymers with controlled molecular weights and narrow distributions.

Copolymerization Strategies for Functional Materials

Copolymerization offers a versatile strategy to integrate the unique structural features of Benzene, 1-cyclobuten-1-yl- into a broader range of materials, thereby fine-tuning the properties of the final product. By combining it with other monomers, one can modulate characteristics such as thermal stability, solubility, and optoelectronic properties.

Two primary copolymerization approaches can be envisioned:

ROMP Copolymerization: Benzene, 1-cyclobuten-1-yl- can be copolymerized with other strained cyclic olefins, such as norbornene derivatives or other functionalized cyclobutenes. This would result in a polymer backbone containing a mix of ring-opened units, allowing for precise control over the polymer's physical and chemical properties. For instance, incorporating the rigid 1-phenylcyclobutene unit could enhance the thermal stability and modify the refractive index of the resulting copolymer.

Radical Copolymerization: If radical polymerization is viable, Benzene, 1-cyclobuten-1-yl- could be used as a comonomer with standard vinyl monomers like styrene, methyl methacrylate, or acrylates. This would introduce the bulky and rigid phenyl-cyclobutene side group onto a flexible polymer backbone, potentially increasing the glass transition temperature (Tg) and altering the mechanical properties of the material.

Precursors for Functional Materials

Beyond its role as a monomer, the distinct molecular structure of Benzene, 1-cyclobuten-1-yl- makes it a valuable precursor for the synthesis of specialized functional materials, including those with applications in electronics and supramolecular chemistry.

π-Conjugated Systems and Optoelectronic Materials

Materials with extended π-conjugated systems are the cornerstone of organic electronics, finding use in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. beilstein-journals.org The polymerization of Benzene, 1-cyclobuten-1-yl- via ROMP directly generates a polymer with a π-conjugated backbone. The resulting poly(1-phenyl-1,4-butylene) would feature a regular sequence of double bonds along the main chain, with phenyl groups attached to the unsaturated backbone, creating an extended system of overlapping p-orbitals.

Furthermore, the cyclobutene unit itself is a valuable building block for creating larger π-conjugated structures. Research has demonstrated the synthesis of cyclobutene-based π-conjugated macrocycles. rsc.org These molecules leverage the rigid, near-90° vertex angle provided by the four-membered ring to facilitate the formation of macrocyclic structures that would be difficult to achieve with more flexible linkers. rsc.orgresearchgate.net The phenyl group in Benzene, 1-cyclobuten-1-yl- would be an integral part of the conjugated system in such materials, influencing their electronic and photophysical properties.

Table 2: Photophysical Properties of Cyclobutene-Based π-Conjugated Macrocycles

| Macrocycle | Yield (%) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |

|---|---|---|---|---|

| A | 83 | 374, 422 | 445 | 5.9 |

| B | 76 | 339, 352 | 380 | 6.5 |

| C | 92 | 328, 387 | 383 | 7.6 |

| D | 99 | 339, 440 | 440 | 7.3 |

Data derived from related macrocycles synthesized using a cyclobutene building block. rsc.org

Supramolecular Assemblies and Macrocycles

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Benzene, 1-cyclobuten-1-yl- is an attractive precursor for components of such assemblies for two main reasons:

Defined Geometry: As noted, the cyclobutene ring acts as a rigid corner piece with an angle of approximately 90°. rsc.org This geometric constraint is highly advantageous in the rational design and synthesis of macrocycles, as it predisposes precursor molecules toward cyclization over linear oligomerization. rsc.org

Intermolecular Interactions: The phenyl group provides a site for non-covalent interactions, particularly π-π stacking. These interactions can be used to guide the self-assembly of individual molecules or macrocycles into larger, ordered structures such as columns or layers. The interplay between the rigid geometry of the cyclobutene core and the associative interactions of the phenyl groups can lead to the formation of complex and functional supramolecular architectures. This principle is widely used in systems based on benzene derivatives, such as benzene-1,3,5-tricarboxamides, to create well-defined, self-assembled nanostructures. mpg.dersc.org

By employing Benzene, 1-cyclobuten-1-yl- in multi-step syntheses, it is possible to create elaborate macrocyclic and cage-like structures with potential applications in host-guest chemistry, molecular sensing, and the construction of porous organic materials.

Application in Microelectronics and Optical Devices

The unique structural and electronic properties of phenyl-substituted cyclobutene moieties, such as in Benzene, 1-cyclobuten-1-yl-, have led to their conceptual and practical integration into advanced materials for microelectronics and optical devices. A significant portion of the research and application in this area revolves around benzocyclobutene (BCB) based polymers. These polymers are valued for a combination of properties that make them highly suitable for the demanding environments of microelectronic fabrication and the precision requirements of optical components. yieldengineering.comadhesivesmag.comresearchgate.netacs.org

BCB-based polymers exhibit a low dielectric constant and a low dissipation factor at high frequencies, which are critical for minimizing signal delay and power consumption in integrated circuits. adhesivesmag.comacs.org Furthermore, their low moisture absorption is a significant advantage over many other polymeric materials, as water can lead to corrosion and has a high dielectric constant. adhesivesmag.comresearchgate.net The high thermal stability and optical clarity of these materials also make them suitable for applications involving light transmission and high-temperature processing steps. researchgate.netoptica.org

In microelectronics, BCB-based polymers are utilized in several key applications:

Low-K Dielectrics: They serve as insulating layers between conductive interconnects, reducing parasitic capacitance and improving device efficiency. yieldengineering.comadhesivesmag.com

Adhesive Wafer Bonding: Their polymeric nature allows for strong and reliable bonding of semiconductor wafers. yieldengineering.com

Planarization Layers: The ability of DVS-BCB polymer to reflow during the initial stages of curing helps in creating highly planar surfaces, which is crucial for the subsequent deposition of additional layers in multi-level microelectronic structures. adhesivesmag.comacs.org

In the realm of optical devices, the high optical clarity and low optical absorption loss of BCB polymers are particularly advantageous. researchgate.net These properties are essential for applications such as:

Optical Interconnects: Facilitating the transmission of light signals with minimal loss. yieldengineering.com

Waveguides: The low power loss of BCB makes it an excellent material for creating waveguide structures. acs.org

Micro-optical Elements: BCB is a promising material for fabricating components like diffractive gratings, especially in applications where temperature stability is a concern. optica.org

The following table summarizes the key properties of benzocyclobutene-based polymers relevant to their applications in microelectronics and optics.

| Property | Value | Significance in Applications |

| Dielectric Constant | 2.64 | Reduces parasitic capacitance, improving efficiency in micro-electro-mechanical systems (MEMS) and radio-frequency transistors. adhesivesmag.com |

| Moisture Absorption | ~0.12% by weight | Minimizes corrosion and maintains a low dielectric constant. adhesivesmag.com |

| Resistivity | 10¹⁹ Ω·cm | Acts as an effective insulating layer, reducing unwanted current leakage. adhesivesmag.com |

| Optical Power Loss | <0.2 dB/cm at 1.3 µm | Enables efficient light transmission in waveguide structures. acs.org |

| Glass Transition Temperature | ~350 °C | Allows for stability during high-temperature fabrication processes. optica.org |

Role as Versatile Building Blocks in Complex Chemical Synthesis

The strained four-membered ring of cyclobutene derivatives, including Benzene, 1-cyclobuten-1-yl-, renders them highly reactive and thus valuable as versatile building blocks in complex chemical synthesis. researchgate.netnih.gov The inherent ring strain of the cyclobutene moiety can be harnessed to drive reactions that would otherwise be energetically unfavorable, facilitating the construction of intricate molecular architectures. researchgate.netillinois.edu This high reactivity makes them useful intermediates in the synthesis of natural products and other complex organic molecules. researchgate.netnih.gov

The synthetic utility of cyclobutene derivatives stems from their participation in a variety of chemical transformations:

Cycloaddition Reactions: The strained double bond of cyclobutenes can readily participate in cycloaddition reactions, such as [2+2] and Diels-Alder reactions, to form more complex polycyclic systems. The distortion of the alkene π-system due to ring strain lowers the activation energy for these transformations. acs.org

Ring-Opening Metathesis Polymerization (ROMP): Cyclobutene derivatives are excellent monomers for ROMP, a powerful method for polymer synthesis. The relief of ring strain provides a strong thermodynamic driving force for the polymerization, allowing for the creation of polymers with unique architectures and properties. nih.gov For instance, selective ROMP of cyclobutene moieties in the presence of other less strained cycloalkenes, like norbornene, can be achieved. nih.gov

Ring-Opening Reactions: Under various conditions, including thermal, photochemical, or transition-metal-catalyzed reactions, the cyclobutene ring can be opened to generate highly functionalized linear or macrocyclic structures. This strategy is particularly useful for accessing compounds that are difficult to synthesize through other means. researchgate.net

Functionalization: The double bond in cyclobutenes can be functionalized through various addition reactions, and the allylic positions can also be targets for substitution or oxidation, leading to a wide array of substituted cyclobutane (B1203170) and cyclobutene derivatives. nih.govrsc.org

The following table provides examples of synthetic transformations where cyclobutene derivatives serve as key building blocks.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| [2+2] Cycloaddition | Alkenes, Alkynes (often catalyzed) | Fused or spiro-cyclobutane rings | Construction of complex polycyclic frameworks. organic-chemistry.org |

| Alder-Ene Reactions | Bicyclo[1.1.0]butanes with strained alkenes | Cyclopropyl- and aryl-substituted cyclobutenes | Facile synthesis of highly substituted cyclobutenes. nih.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' catalyst | Polycyclobutenes | Synthesis of polymers with controlled microstructures. nih.gov |

| Radical Cascade Reaction | Copper catalyst, NFSI oxidant | Highly functionalized cyclobutenes | Direct functionalization of the cyclobutene skeleton. rsc.org |

The strategic use of strained alkenes like Benzene, 1-cyclobuten-1-yl- allows chemists to access complex molecular scaffolds in a mild and atom-economical fashion, highlighting their importance as intermediates in modern organic synthesis. researchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes to Aryl-Cyclobutene Systems

The imperative for green chemistry is steering research towards more sustainable and efficient methods for synthesizing aryl-cyclobutene systems. Traditional batch reactions often require cryogenic temperatures, stoichiometric reagents, and complex manipulations, leading to significant energy and resource consumption rsc.org. Future research is focused on overcoming these limitations through innovative synthetic strategies.

One promising approach is the adoption of continuous flow synthesis . A notable development is the flash generation of short-lived lithium ynolates at ambient temperature (30 °C) in a flow system, which can then undergo [2+2] cycloaddition reactions to form functionalized cyclobutenes rsc.org. This method avoids the need for cryogenic conditions and is highly reproducible and scalable, making it suitable for practical applications rsc.org.

Another sustainable strategy involves an "inside-out" approach using C(sp³)–H arylation . This method contrasts with traditional 'outside-in' syntheses that rely on [2+2] cycloaddition chemistry. The directed, palladium-catalyzed C–H arylation of pre-existing cyclobutane (B1203170) moieties allows for the stereocontrolled construction of complex, all-syn fused cyclobutane-heterobicyclic systems, which are valuable fragments for drug discovery rsc.org. This strategy provides a more atom-economical and stereochemically distinct route to highly substituted aryl-cyclobutane derivatives rsc.org.

| Synthetic Strategy | Key Advantages | Illustrative Reaction | Sustainability Aspect |

|---|---|---|---|

| Continuous Flow Synthesis | Avoids cryogenic conditions, scalable, reproducible, rapid reaction times. rsc.org | Lithium ynolate generation and subsequent [2+2] cycloaddition. rsc.org | Reduced energy consumption, improved safety and efficiency. rsc.org |

| Palladium-Catalyzed C–H Arylation | High stereocontrol (all-syn), atom economy, complementary to cycloadditions. rsc.org | "Inside-out" synthesis of fused heterobicyclic systems. rsc.org | Reduces pre-functionalization steps, increases synthetic efficiency. |

Exploration of Novel Reactivity Patterns and Cascade Reactions

Benzene (B151609), 1-cyclobuten-1-yl- and its derivatives are versatile building blocks for constructing complex molecular frameworks through novel reactivity and cascade reactions. A cascade reaction, where multiple chemical transformations occur in a single pot under one set of conditions, represents a highly efficient synthetic strategy baranlab.org.

Catalytic Arylboration: A significant advancement is the catalytic arylboration of spirocyclic cyclobutenes, which provides rapid access to highly substituted and sterically congested spiro[3.n]alkanes nih.govresearchgate.net. Depending on the cyclobutene's substitution pattern, either a Copper/Palladium or a Nickel-catalyzed system can be employed, demonstrating the versatility of this method for generating molecular complexity from simple alkenes nih.govresearchgate.net. These rigid spirocyclic frameworks are considered valuable motifs in drug development nih.govresearchgate.net.

Palladium-Catalyzed Cascade Reactions: Researchers have developed tandem palladium-catalyzed reactions that combine Sonogashira coupling, propargyl–allenyl isomerization, and a [2+2] cycloaddition in one sequence rsc.org. This process efficiently converts electron-deficient haloarenes and diynylic ethers into complex benzooxepane-fused cyclobutene (B1205218) derivatives under mild conditions rsc.org. Such cascade processes are instrumental in building intricate molecular architectures that would otherwise require lengthy, multi-step syntheses.

Photochemical Reactivity: The photochemistry of 1-phenylcyclobutene reveals unique reactivity pathways. Upon direct irradiation, it primarily undergoes a [2+2]-cycloreversion to produce phenylacetylene (B144264) cdnsciencepub.com. This reaction proceeds through an excited singlet state and demonstrates that, unlike some other cyclobutene systems, ring-opening to the corresponding 2-aryl-1,3-butadiene does not occur in detectable yields cdnsciencepub.com. This selective photochemical behavior offers a clean method for generating specific products.

| Reactivity Pattern | Catalyst/Conditions | Products | Significance |

|---|---|---|---|

| Catalytic Arylboration | Cu/Pd or Ni systems. nih.govresearchgate.net | Highly substituted spiro[3.n]alkanes. nih.govresearchgate.net | Rapid construction of complex, rigid 3D scaffolds for medicinal chemistry. nih.gov |

| Pd-Catalyzed Cascade | Palladium catalyst. rsc.org | Benzooxepane-fused cyclobutene derivatives. rsc.org | Efficient, one-pot synthesis of complex fused-ring systems. rsc.org |

| Photochemical [2+2]-Cycloreversion | UV irradiation. cdnsciencepub.com | Phenylacetylene. cdnsciencepub.com | Selective bond cleavage pathway from an excited singlet state. cdnsciencepub.com |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Understanding the intricate mechanisms of reactions involving aryl-cyclobutenes requires moving beyond basic identification techniques like standard NMR and mass spectrometry. Advanced spectroscopic and computational methods are becoming indispensable for a deeper mechanistic understanding.

In-line Raman Spectroscopy: In the context of continuous flow synthesis, in-line Raman spectroscopy has been successfully used to determine the optimal reaction time and temperature for the formation of highly reactive lithium ynolate intermediates rsc.org. This real-time monitoring allows for precise control over transient species that would be difficult to study using conventional offline methods.

Transient Absorption Spectroscopy: To probe the excited-state dynamics of 1-phenylcyclobutene, researchers have utilized triplet-triplet absorption spectra and lifetime measurements cdnsciencepub.com. Complemented by triplet sensitization and quenching experiments, these techniques have been crucial in confirming that its photochemical reactions, such as cycloreversion and solvent addition, proceed from an excited singlet state rather than a triplet state cdnsciencepub.com.

Single-Molecule Force Spectroscopy: A frontier technique for studying reaction mechanisms is single-molecule force spectroscopy. This method has been used to investigate the force-triggered, symmetry-forbidden disrotatory ring-opening of cyclobutene to butadiene hhu.de. By applying mechanical force to a polymer chain containing a cyclobutene mechanophore, researchers can directly probe the energy landscape and substituent effects on the scissile carbon-carbon bond, offering unparalleled insight into reaction dynamics under mechanical stress hhu.de.

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used alongside experimental studies to validate proposed reaction mechanisms. For instance, DFT calculations have supported the mechanistic pathway of palladium-catalyzed cascade reactions leading to fused cyclobutene derivatives rsc.org.

Integration into Novel Functional Materials with Tailored Properties

The unique structural and reactive properties of the aryl-cyclobutene unit make it an attractive component for the design of novel functional materials with tailored characteristics.

Photoluminescent Materials: Derivatives of aryl-cyclobutenes are emerging as promising scaffolds for photoluminescent materials. For example, spiro cyclobutane-isobenzofuranimines, synthesized via a cascade reaction, exhibit notable photoluminescence in the visible region acs.org. The rigid cyclobutane framework helps to create well-defined structures that can be further modified to tune their optical properties for applications in sensing, imaging, or organic electronics.

Mechanophores for Stress-Responsive Polymers: The ability of the cyclobutene ring to undergo a predictable ring-opening reaction can be harnessed in materials science. By incorporating cyclobutene units into polymer backbones, they can act as "mechanophores"—molecular units that respond to mechanical force by changing their chemical structure and properties hhu.de. The force-triggered conversion of cyclobutene to butadiene alters the conjugation and color of the material, providing a visual indication of stress or material fatigue. This concept opens doors for creating self-reporting materials and stress sensors.

The continued exploration of Benzene, 1-cyclobuten-1-yl- and related structures promises to yield further innovations in sustainable synthesis, reaction discovery, mechanistic understanding, and the creation of next-generation functional materials.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Benzene, 1-cyclobuten-1-yl-?

- Methodology : Use cycloaddition reactions (e.g., [2+2] or Diels-Alder) with benzene derivatives and cyclobutene precursors. Catalytic systems involving transition metals (e.g., Pd or Rh) can enhance regioselectivity.

- Key Data : Molecular formula: C₁₀H₁₀; Molecular weight: 130.19 g/mol .

- Validation : Confirm purity via GC-MS or NMR, referencing fragmentation patterns in mass spectrometry databases .

Q. How can spectroscopic techniques characterize the electronic structure of Benzene, 1-cyclobuten-1-yl-?

- Methodology :

- Mass Spectrometry (EI-MS) : Compare observed fragmentation patterns (e.g., m/z 130 for molecular ion) with NIST Standard Reference Data .

- UV-Vis Spectroscopy : Analyze π→π* transitions to study conjugation effects between the benzene ring and cyclobutenyl group.

Advanced Research Questions

Q. How do discrepancies in thermochemical data (e.g., enthalpy of formation) for Benzene, 1-cyclobuten-1-yl- arise, and how can they be resolved?

- Methodology :

- Experimental : Measure gas-phase thermochemistry using calorimetry or ion-clustering reactions .

- Computational : Apply high-level ab initio methods (e.g., CCSD(T)/CBS) to predict ΔfH° and compare with experimental values.

Q. What experimental designs are effective for studying molecular interactions between Benzene, 1-cyclobuten-1-yl- and polar solvents (e.g., water/methanol)?

- Methodology :

- Supersonic Jet Clustering : Inject the compound with solvents (e.g., water/methanol) into a helium carrier gas, then ionize clusters via 259.3 nm laser ionization. Monitor using time-of-flight mass spectrometry .

- Key Findings : Cyclobutenyl substituents enhance polarization, promoting mixed cluster formation (e.g., benzene-water-methanol) .

Q. How does the cyclobutenyl group influence electrophilic substitution reactivity compared to other substituents?

- Methodology :

- Kinetic Studies : Compare reaction rates of nitration or sulfonation with toluene or styrene derivatives.

- Computational Analysis : Calculate local electrophilic Fukui indices to predict regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.